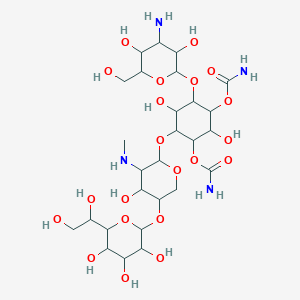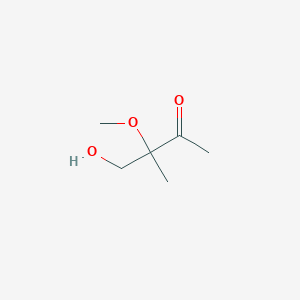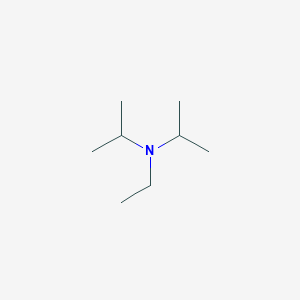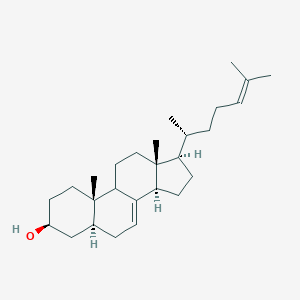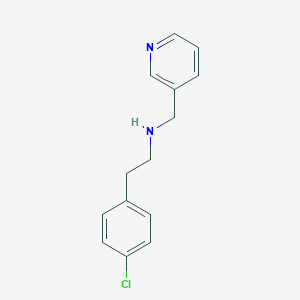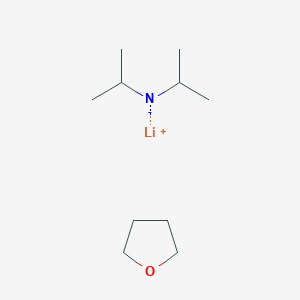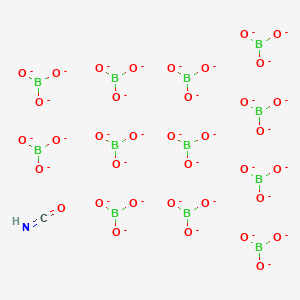
Isocyanatoundecahydrododecaborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isocyanatoundecahydrododecaborate (IUD) is a boron-containing compound that has gained attention in the scientific community due to its potential applications in various fields. IUD is a unique compound that has a cage-like structure and is composed of boron, carbon, and nitrogen atoms. In
作用機序
The mechanism of action of Isocyanatoundecahydrododecaborate is not fully understood. However, studies have suggested that Isocyanatoundecahydrododecaborate can interact with various cellular targets such as DNA, proteins, and enzymes. Isocyanatoundecahydrododecaborate can also induce oxidative stress and activate various signaling pathways that can lead to cell death.
生化学的および生理学的効果
Studies have shown that Isocyanatoundecahydrododecaborate can induce various biochemical and physiological effects. In vitro studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Isocyanatoundecahydrododecaborate can reduce tumor growth in animal models.
実験室実験の利点と制限
One of the major advantages of using Isocyanatoundecahydrododecaborate in lab experiments is its unique structure and boron-containing nature. Isocyanatoundecahydrododecaborate can act as a ligand and form complexes with various metals and organic molecules. Isocyanatoundecahydrododecaborate is also biocompatible and can be used in biological systems without causing toxicity.
However, one of the limitations of using Isocyanatoundecahydrododecaborate in lab experiments is its low solubility in non-polar solvents. This can limit its use in certain chemical reactions and make it difficult to handle in the lab.
将来の方向性
For the study of Isocyanatoundecahydrododecaborate include the development of new derivatives, understanding the mechanism of action, and the synthesis of new materials.
合成法
The synthesis of Isocyanatoundecahydrododecaborate can be achieved through the reaction of sodium undecahydrododecaborate with isocyanate compounds. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in polar solvents. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Isocyanatoundecahydrododecaborate has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, Isocyanatoundecahydrododecaborate has been investigated for its anti-cancer properties. Studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been explored for its potential use as a drug delivery system due to its unique structure and biocompatibility.
In materials science, Isocyanatoundecahydrododecaborate has been used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. Isocyanatoundecahydrododecaborate has also been investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand.
In catalysis, Isocyanatoundecahydrododecaborate has been explored for its potential use as a catalyst in various chemical reactions. Studies have shown that Isocyanatoundecahydrododecaborate can act as a Lewis acid catalyst in the synthesis of cyclic carbonates and as a Bronsted acid catalyst in the synthesis of esters.
特性
CAS番号 |
122423-76-1 |
|---|---|
製品名 |
Isocyanatoundecahydrododecaborate |
分子式 |
CHB12NO37-36 |
分子量 |
748.8 g/mol |
InChI |
InChI=1S/CHNO.12BO3/c2-1-3;12*2-1(3)4/h2H;;;;;;;;;;;;/q;12*-3 |
InChIキー |
ZUTQJAVOBCLMEE-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
正規SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
同義語 |
isocyanatoundecahydro-closo-dodecaborate(2-) isocyanatoundecahydrododecaborate IUDB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



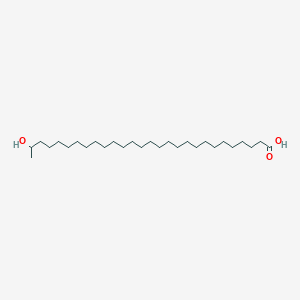
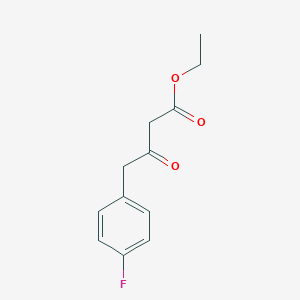
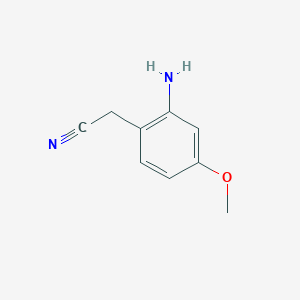
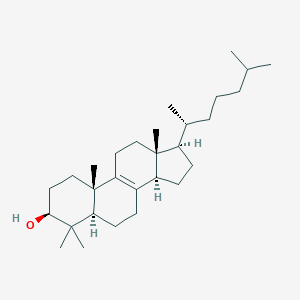
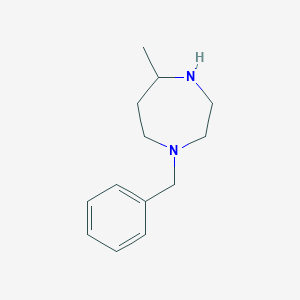
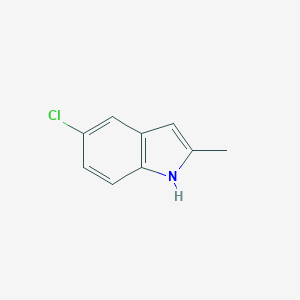
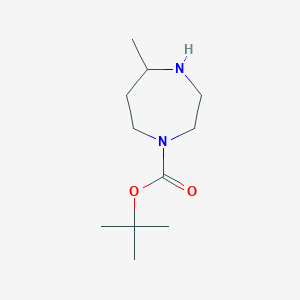
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
